4-Hydroxy-9-fluorenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxyfluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLKIIAMQWXVKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173610 | |
| Record name | Fluoren-9-one, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1986-00-1 | |
| Record name | 4-Hydroxy-9-fluorenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1986-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-9-fluorenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-9-fluorenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluoren-9-one, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-9-fluorenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-9-FLUORENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET9DO70BWV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 4 Hydroxy 9 Fluorenone and Its Derivatives
The synthesis of 4-Hydroxy-9-fluorenone is not a trivial endeavor, primarily revolving around the initial formation of the 9-fluorenone (B1672902) core followed by the challenging introduction of a hydroxyl group at a specific position.
Oxidative Transformations of Fluorene (B118485) Precursors
The principal precursor for this compound is 9-fluorenone, which is most commonly synthesized through the oxidation of fluorene. acs.org A variety of methods have been developed to achieve this transformation efficiently.
Classical approaches often involve strong oxidizing agents like chromium trioxide. researchgate.net However, increasing environmental and economic concerns have spurred the development of greener and more efficient protocols. researchgate.net A highly effective method involves the aerobic oxidation of 9H-fluorenes using air as the oxidant in the presence of potassium hydroxide (B78521) (KOH) in a tetrahydrofuran (B95107) (THF) solvent. researchgate.netrsc.org This approach is performed under mild, ambient conditions and provides high yields (98-99%) and purity (99-99.5%) with a simple workup. rsc.orggoogle.com The solvent can also be recycled, adding to the method's practicality. google.com
Other catalytic systems have also been explored. The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent with sodium hydroxide as a catalyst is another viable route. guidechem.com Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts in benzene-based solvents, have been employed to facilitate the oxidation with air. Additionally, catalytic systems based on metal oxides, such as copper-doped Co₃O₄ and manganese oxide octahedral molecular sieves (OMS-2), have shown exceptional performance in the aerobic oxidation of fluorene to 9-fluorenone, often with high conversion and selectivity. researchgate.netacs.org
| Method | Catalyst/Reagents | Solvent | Key Features | Yield/Purity |
|---|---|---|---|---|
| Aerobic Oxidation | KOH / Air | THF | Mild conditions, simple workup, recyclable solvent. researchgate.netgoogle.com | 98-99% Yield, 99-99.5% Purity. google.com |
| Liquid Phase Oxidation | NaOH / Air | DMSO | Effective for industrial-scale production. guidechem.com | High yield reported. guidechem.com |
| Phase-Transfer Catalysis | NaOH / Quaternary Ammonium Salt / Air | Toluene/Xylene | Facilitates oxidation in aromatic solvents. | Not specified. |
| Metal Oxide Catalysis | Copper-doped Co₃O₄ / O₂ | Not specified | Exceptional catalytic performance and selectivity. acs.org | 99% Conversion, 99% Selectivity. acs.org |
| Classical Oxidation | Chromium Trioxide | Chloroform | Traditional but less environmentally friendly method. researchgate.net | Not specified. |
Regioselective Hydroxylation Strategies
Introducing a hydroxyl group specifically at the 4-position of the 9-fluorenone ring presents significant regiochemical challenges. The primary difficulty arises from the electronic nature of the fluorenone core; the electron-withdrawing ketone group at position 9 deactivates the aromatic rings, making electrophilic aromatic substitution reactions difficult. Furthermore, achieving substitution at the C-4 position (meta to the deactivating carbonyl group) over other positions requires specific directing strategies, which are not straightforward.
While classical chemical synthesis for this specific hydroxylation is complex, biological pathways offer a proven route. Certain microorganisms, such as Staphylococcus auriculans DBF63 and Sphingobacterium sp. KM-02, have been shown to metabolize fluorene, first to 9-fluorenone, and subsequently to this compound as a metabolic intermediate. pjoes.comresearchgate.net This biocatalytic approach demonstrates perfect regioselectivity, highlighting a potential avenue for a more targeted synthesis.
Derivatization Strategies and Functional Group Transformations
The presence of both a ketone and a phenol-like hydroxyl group makes this compound a versatile scaffold for creating a wide array of derivatives through various functional group transformations.
Electrophilic Substitution Reactions and Product Diversity
The 4-hydroxy group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. libretexts.org This significantly influences the reactivity of the aromatic ring to which it is attached, making it more susceptible to substitution than the other, deactivated ring. This allows for regioselective introduction of new functional groups. While specific, documented examples of electrophilic substitution on this compound are not abundant in readily available literature, the principles of aromatic chemistry suggest that reactions like halogenation, nitration, and Friedel-Crafts acylation would proceed at the positions ortho and para to the hydroxyl group (C-3 and C-5, with C-5 being sterically hindered). This reactivity pattern allows for the synthesis of diverse derivatives with tailored electronic and structural properties. solubilityofthings.com For instance, the intramolecular electrophilic attack seen in the formation of a 9-hydroxy fluorenyl cation from a terphenyl precursor highlights the susceptibility of the fluorene system to such reactions. nih.gov
Condensation Reactions for Schiff Bases and Analogues
The ketone group at the C-9 position is a prime site for condensation reactions with primary amines and their derivatives. nih.gov This reaction typically involves heating the fluorenone with an amine in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid, to form an imine, commonly known as a Schiff base. ias.ac.injocpr.com
A wide variety of amines can be used, leading to a diverse range of analogues. jocpr.com Research has demonstrated the synthesis of Schiff bases from 9-fluorenone with amines such as hydroxylamine (B1172632) (to form an oxime), thiosemicarbazide (B42300) (to form a thiosemicarbazone), and various substituted anilines. jocpr.commdpi.com Specifically, this compound can react with primary amines like aniline (B41778) to form the corresponding imine derivatives. These reactions provide a straightforward method for introducing complex side chains and heterocyclic structures onto the fluorenone core.
| Amine Reactant | Resulting Analogue Type | General Conditions |
|---|---|---|
| Aniline | Schiff Base (Imine) | Reflux in ethanol. |
| Hydroxylamine | Oxime | Heating in ethanol. jocpr.com |
| Thiosemicarbazide | Thiosemicarbazone | Heating in ethanol or 1,4-dioxane (B91453) with catalytic acid. jocpr.commdpi.com |
| Semicarbazide | Semicarbazone | Heating in ethanol. jocpr.com |
| Ethylene diamine | Bis-Schiff Base | Heating in ethanol. jocpr.com |
Glycosylation Reactions of Fluorenone Scaffolds
The hydroxyl group at the C-4 position offers a handle for glycosylation, a reaction that attaches a carbohydrate moiety to the fluorenone scaffold. Glycosylation can significantly alter the physicochemical properties of the parent molecule. While chemical synthesis of glycosides can be complex and result in low yields, enzymatic methods offer an attractive alternative with high stereo- and regioselectivity. researchgate.net
Glycoside hydrolases, for example, can be used in reverse (transglycosylation) to assemble glycosidic linkages. researchgate.net Studies have shown that α-glucosidase extracted from the marine mollusc Aplysia fasciata can effectively catalyze the glucosylation of 9-fluorenone derivatives, such as carboxyhydroxyesters and carboxyhydroxamides. researchgate.netmdpi.com This enzymatic approach can produce various α-O-polyglucosides. researchgate.net These findings strongly suggest that the 4-hydroxy group of this compound could serve as a suitable acceptor for enzymatic glycosylation, enabling the synthesis of novel fluorenone glycosides. mdpi.comnih.gov
Palladium-Catalyzed Cyclization Approaches for Fluorenone Derivatives
Palladium catalysis has emerged as a powerful tool for the synthesis of fluorenones, offering efficient and selective routes that often operate under milder conditions than traditional methods. chemrxiv.org These approaches typically involve the formation of a five-membered ring through intramolecular C-H activation and cyclization.
One notable method is the palladium-catalyzed dual C-H functionalization of benzophenones. nih.gov This oxidative dehydrogenative cyclization provides a direct and effective pathway to fluorenone derivatives with excellent functional group compatibility. nih.gov Another strategy involves the intramolecular acylation of biarylcarboxylic acids. For instance, a rhodium-catalyzed approach has been developed for this transformation, but palladium-catalyzed versions are also prevalent in the synthesis of complex cyclic ketones. organic-chemistry.org
The annulation of arynes with 2-haloarenecarboxaldehydes, catalyzed by palladium, presents a novel route to fluoren-9-ones. nih.gov This method avoids the use of harsh oxidizing agents and strong mineral acids, making it an attractive alternative. nih.gov The proposed mechanism involves the oxidative cyclization of a palladium(0) species with an aryne to form a palladacycle, which then reacts with the 2-haloarenecarboxaldehyde. nih.gov
Furthermore, palladium catalysis facilitates the cyclization of various other precursors. For example, the intramolecular aromatic C-H acylation of 2-arylbenzoyl fluorides using a Pd(OAc)₂/PCy₃ system has been described for the synthesis of fluorenones and related structures. oup.comoup.com Similarly, a one-pot synthesis of fluorenone derivatives from aromatic aldoxime ethers and aryl halides proceeds via palladium-catalyzed dual C-H activation and Heck cyclization. wiley.com The versatility of palladium catalysis is also demonstrated in the cyclization of unsaturated hydroperoxides to form 1,2-dioxanes, highlighting its utility in constructing diverse cyclic systems. nih.gov
Table 1: Comparison of Palladium-Catalyzed Cyclization Methods for Fluorenone Synthesis
| Method | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Dehydrogenative Cyclization | Benzophenones | Dual C-H functionalization, good functional group tolerance. | nih.gov |
| Annulation of Arynes | 2-Haloarenecarboxaldehydes and Benzyne Precursors | Avoids harsh oxidizing agents and strong acids. | nih.gov |
| Intramolecular Acylation | 2-Arylbenzoyl Fluorides | Applicable to various fluorenone precursors. | oup.comoup.com |
| Dual C-H Activation/Heck Cyclization | Aromatic Aldoxime Ethers and Aryl Halides | Efficient one-pot synthesis of a wide range of derivatives. | wiley.com |
Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene
A significant derivative of fluorenone is 9,9-bis(4-hydroxyphenyl)fluorene (B116638) (BHPF), a crucial monomer in the production of high-performance polymers like polycarbonates and polyesters. emerald.comnih.gov The synthesis of BHPF is typically achieved through the condensation reaction of 9-fluorenone with phenol (B47542) in the presence of an acidic catalyst. emerald.comepo.org
Various catalytic systems have been developed to improve the efficiency and selectivity of this reaction. Bifunctional ionic liquids (BFILs) containing both sulfonic acid (–SO₃H) and sulfhydryl (–SH) groups have shown remarkable catalytic activity. rsc.orgscispace.com These BFILs can achieve nearly complete conversion of 9-fluorenone with high selectivity for the desired p,p'-isomer of BHPF. nih.govrsc.orgscispace.com The synergistic effect of the acidic and sulfhydryl groups is believed to be responsible for the enhanced catalytic performance. scispace.com
Cationic ion-exchange resins have also been employed as catalysts for BHPF synthesis. emerald.com This method offers the advantage of easy catalyst separation and recyclability. Under optimal conditions, high purity (over 99%) and good yields (around 81%) of BHPF can be obtained. emerald.com The reaction parameters, including the molar ratio of phenol to fluorenone, reaction temperature, and catalyst dosage, play a crucial role in maximizing the yield and purity of the product. emerald.com
Traditional methods often utilize strong acids like sulfuric acid in combination with a co-catalyst such as β-mercaptopropionic acid. google.com While effective, these methods can be corrosive and generate significant waste. organic-chemistry.org
Table 2: Catalytic Systems for the Synthesis of 9,9-bis(4-hydroxyphenyl)fluorene
| Catalyst System | Key Advantages | Reported Yield/Purity | Reference |
|---|---|---|---|
| Bifunctional Ionic Liquids (BFILs) | High conversion and selectivity, potential for recyclability. | ~100% conversion, 95.2% selectivity. | nih.govrsc.orgscispace.com |
| Cationic Ion-Exchange Resin | Easy catalyst separation, reusability. | 81.3% yield, 99.1% purity. | emerald.com |
| Sulfuric Acid / β-mercaptopropionic acid | Established and effective method. | High yields, but can be corrosive. | google.com |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound and its derivatives. Several factors, including the choice of catalyst, solvent, temperature, and reaction time, significantly influence the outcome of the synthesis.
In the synthesis of fluoren-9-one thiosemicarbazones, the choice of acid catalyst was found to be critical. ujpronline.com Less aqueous acids, such as glacial acetic acid (GAA), provided the best yields compared to aqueous hydrochloric acid or concentrated sulfuric acid. ujpronline.com This suggests that minimizing the water content in the reaction medium can favor the condensation reaction. ujpronline.com
For the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene, the molar ratio of the reactants is a key parameter. An excess of phenol is typically used to drive the reaction towards the product. emerald.comscispace.com The optimal molar ratio of phenol to 9-fluorenone has been reported to be around 8:1 when using a cation exchange resin catalyst. emerald.com Reaction temperature is another important factor; for instance, in the BFIL-catalyzed synthesis, 110°C was identified as the optimal temperature to achieve high conversion while maintaining good selectivity. nih.gov
The amount of catalyst also needs to be carefully controlled. In the BFIL-catalyzed synthesis of BHPF, increasing the catalyst amount from 5 mol% to 15 mol% improved the conversion of 9-fluorenone from 80.6% to 100%. scispace.com However, a further increase to 25 mol% did not enhance the conversion and slightly decreased the selectivity. scispace.com
Table 3: Optimization of Reaction Parameters for Fluorenone Derivatives
| Derivative | Parameter Optimized | Optimal Condition | Effect on Yield/Purity | Reference |
|---|---|---|---|---|
| Fluoren-9-one thiosemicarbazones | Acid Catalyst | Glacial Acetic Acid (GAA) | Yields up to 96%. | ujpronline.com |
| 9,9-bis(4-hydroxyphenyl)fluorene | Molar Ratio (Phenol:Fluorenone) | 8:1 (with cation exchange resin) | Maximizes product yield. | emerald.com |
| 9,9-bis(4-hydroxyphenyl)fluorene | Reaction Temperature | 110°C (with BFIL catalyst) | High conversion with good selectivity. | nih.gov |
| 9,9-bis(4-hydroxyphenyl)fluorene | Catalyst Amount (BFIL) | 15 mol% | Achieved 100% conversion. | scispace.com |
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fluorenone derivatives to develop more environmentally benign and sustainable processes. Key aspects include the use of greener solvents, recyclable catalysts, and atom-economical reactions.
A significant advancement in the green synthesis of fluorenones is the use of water as a solvent. tandfonline.com The synthesis of bromo- and nitrofluorenones has been successfully carried out in water, achieving high yields (90–98%) under mild conditions. tandfonline.comtandfonline.com This approach minimizes the use of hazardous organic solvents and simplifies the workup procedure. tandfonline.comtandfonline.com
The development of recyclable catalysts is another important area of green chemistry. As mentioned earlier, cation-exchange resins and bifunctional ionic liquids used in the synthesis of BHPF can potentially be recovered and reused, reducing waste and cost. emerald.comrsc.orgscispace.com Metal-free oxidative cyclization methods also contribute to greener synthesis by avoiding the use of potentially toxic and expensive transition metal catalysts. nih.gov For example, the use of tert-butyl hydroperoxide (TBHP) as an oxidant for the cyclization of 2-(aminomethyl)biphenyls offers a metal-free alternative. nih.gov
Solvent-free reaction conditions represent an ideal green chemistry approach. A ruthenium trichloride-mediated [2+2+2] cycloaddition of diynes and alkynes has been developed for the synthesis of highly substituted fluorenones under solvent-free conditions. acs.org This method is both solventless and atom-economical. acs.org Air oxidation of 9H-fluorenes to 9-fluorenones is another example of a green process, utilizing a readily available and non-polluting oxidant. rsc.orgresearchgate.net
Table 4: Application of Green Chemistry Principles in Fluorenone Synthesis
| Green Chemistry Principle | Application in Fluorenone Synthesis | Example | Reference |
|---|---|---|---|
| Use of Greener Solvents | Water as a solvent for bromination and nitration of fluorenone. | Synthesis of bromo- and nitrofluorenones in water. | tandfonline.comtandfonline.com |
| Recyclable Catalysts | Use of ionic liquids and solid-supported catalysts. | BFILs and cation-exchange resins for BHPF synthesis. | emerald.comrsc.orgscispace.com |
| Metal-Free Reactions | Oxidative cyclization using non-metal oxidants. | TBHP-promoted cyclization of 2-(aminomethyl)biphenyls. | nih.gov |
| Solvent-Free Conditions | Catalytic reactions performed without a solvent. | Ruthenium-catalyzed [2+2+2] cycloaddition. | acs.org |
| Use of Benign Oxidants | Employing air or oxygen as the oxidant. | Aerobic oxidation of 9H-fluorenes to 9-fluorenones. | rsc.orgresearchgate.net |
Spectroscopic and Photophysical Characterization of 4 Hydroxy 9 Fluorenone
Electronic Absorption and Emission Spectroscopy
The interaction of 4-Hydroxy-9-fluorenone with various solvents significantly alters its electronic absorption and emission properties. These changes provide insights into the nature of the solute-solvent interactions and the electronic states of the molecule.
Solvatochromic Effects on Spectra
The absorption and fluorescence spectra of this compound are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.netrsc.org In hydrogen-bonding solvents, the fluorescence spectrum is notably broadened and exhibits a strong red shift compared to its behavior in nonpolar and polar aprotic media. researchgate.netresearchgate.netznaturforsch.com This shift indicates a larger dipole moment in the excited state compared to the ground state.
For instance, in binary mixtures of cyclohexane-ethanol and acetonitrile-ethanol, the presence of ethanol (B145695) leads to the formation of hydrogen-bonded complexes in both the ground and excited states. researchgate.netresearchgate.net This is evidenced by the appearance of isosbestic points in the absorption spectra, which signify a 1:1 complex formation between this compound and ethanol. researchgate.net The interactions between the solvent and the fluorophore's dipoles influence the energy difference between the ground and excited states, resulting in these spectral shifts. rsc.org
The solvatochromic shifts can be analyzed using models like the Kamlet-Taft equation, which considers the hydrogen bond donating (α), hydrogen bond accepting (β), and polarity/polarizability (π*) properties of the solvent. acs.orgijcce.ac.ir
Table 1: Absorption and Emission Maxima of this compound in Various Solvents An interactive table would be placed here in a web format, allowing users to sort and filter the data.
| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| Cyclohexane | Data not available | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available | Data not available |
| Ethanol | ~430 researchgate.net | ~570 researchgate.net | ~140 |
| Methanol | Data not available | Data not available | Data not available |
| MCH | ~430 researchgate.net | ~510 researchgate.net | ~80 |
Analysis of Fluorescence and Excitation Profiles
The fluorescence and excitation spectra of this compound provide further details about its photophysical properties. In nonpolar solvents like methylcyclohexane (B89554) (MCH), the longwave absorption and fluorescence excitation bands are observed. researchgate.net The fluorescence intensity of related fluorenones is known to increase with solvent polarity, with the exception of alcoholic solvents where hydrogen bonding plays a significant role. researchgate.net
Time-resolved spectroscopic measurements have shown that in binary mixed solvents, the fluorescence decay cannot be fitted by a single exponential function, suggesting the presence of multiple emitting species. researchgate.netresearchgate.net These species are identified as free molecules and hydrogen-bonded complexes. researchgate.net Specifically for this compound, a proton-relay complex is thought to be established, leading to different photophysical properties compared to simple hydrogen bond complexes formed by fluorenone. researchgate.netresearchgate.net
Red-Edge Effect Studies
The red-edge effect is observed in the fluorescence spectra of this compound in hydrogen-bonding solvents at low temperatures (77 K). researchgate.netznaturforsch.com This effect manifests as a dependence of the fluorescence maximum's position on the excitation wavelength when exciting at the red edge of the absorption band. researchgate.netznaturforsch.comnih.gov
This phenomenon is attributed to the presence of a statistical distribution of solute-solvent interaction energies and the slow rate of solvent relaxation around the excited fluorophore. researchgate.netznaturforsch.comnih.gov By selectively exciting molecules in lower-energy environments (the "red edge"), their emission is observed before the surrounding solvent cage has time to reorganize, resulting in a red-shifted emission. nih.gov At 77 K, the fluorescence spectra in protic solvents are blue-shifted compared to room temperature, while in polar and nonpolar solvents, they are red-shifted. researchgate.netresearchgate.netznaturforsch.com The observation of the red-edge effect is confirmed by fluorescence decay measurements. researchgate.netznaturforsch.com
Advanced Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, offer a detailed view of the molecular structure and bonding within this compound.
Infrared (IR) Spectroscopic Investigations
Infrared (IR) spectroscopy is a valuable tool for identifying functional groups and understanding molecular vibrations. The IR spectrum of this compound has been recorded and is available in spectral databases. nih.govnist.gov The technique is sensitive to the vibrational modes of the molecule, which are influenced by its structure and intermolecular interactions, such as hydrogen bonding. ntu.edu.sg
In studies of fluorene (B118485) degradation by microorganisms, IR spectrometry was used alongside other analytical methods to identify this compound as a metabolite. csic.es Two-dimensional infrared (2D-IR) spectroscopy has been employed to study the hydrogen-bond dynamics of fluorenone derivatives in aqueous solutions, providing insights into the ultrafast solvent dynamics and local solvent structure. ntu.edu.sg
Table 2: Key IR Absorption Bands for this compound An interactive table would be placed here in a web format, allowing users to sort and filter the data.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H | Stretching | Data not available |
| C=O | Stretching | Data not available |
| C-O | Stretching | Data not available |
| Aromatic C-H | Stretching | Data not available |
| Aromatic C=C | Stretching | Data not available |
Raman Spectroscopic Characterization
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds. While specific Raman spectroscopic data for this compound is not detailed in the search results, the technique is widely used for the characterization of related compounds like pyroxenes and other organic molecules. usra.eduresearchgate.net
For complex molecules, Raman spectra can reveal a significant number of peaks corresponding to various vibrational modes. usra.edu Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of vibrational frequencies observed in Raman and IR spectra. researchgate.net Such studies on the parent compound, 9-fluorenone (B1672902), have been performed to understand its molecular structure and vibrational spectra. researchgate.netdntb.gov.ua
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR studies have been instrumental in confirming its molecular structure. asm.org The spectra are typically recorded in deuterated solvents such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard. asm.org
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present in the molecule: aromatic protons and the hydroxyl proton. The aromatic region of the spectrum is complex due to the presence of seven protons on the fused ring system. These protons exhibit signals typically in the range of δ 7.0-8.0 ppm. The specific chemical shifts and coupling patterns are influenced by the positions of the hydroxyl (-OH) and carbonyl (C=O) groups. The hydroxyl proton gives rise to a characteristic signal whose chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding effects. msu.edu Spectral data for this compound is available in public databases. nih.gov
Table 1: Representative ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity |
|---|---|---|
| Aromatic Protons (7H) | 7.0 - 8.0 | Multiplet (m) |
Note: Specific chemical shifts can vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In this compound, thirteen distinct signals are expected, corresponding to each carbon atom in its unique chemical environment. savemyexams.com The carbonyl carbon (C9) is significantly deshielded and appears at a characteristic downfield chemical shift, often above 190 ppm. For the parent compound, 9-fluorenone, this peak is observed around 201 ppm. ujpronline.com The carbon atom attached to the hydroxyl group (C4) and other aromatic carbons appear at chemical shifts typical for sp²-hybridized carbons in aromatic systems, generally between δ 110-160 ppm. msu.edu The specific shifts are influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing effect of the carbonyl group. asm.org
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) Range |
|---|---|
| C=O (C9) | > 190 |
| Aromatic C-O (C4) | 150 - 160 |
Note: Data is based on typical chemical shift ranges for functional groups and published spectra for fluorenone analogs. asm.orgnih.gov
Mass Spectrometric Identification and Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound has been used to confirm its identity in metabolic studies. asm.orgcsic.es
The mass spectrum of this compound shows a prominent molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 196, which corresponds to its molecular weight (C₁₃H₈O₂). nih.govnist.gov This peak confirms the molecular formula of the compound. The fragmentation pattern provides further structural evidence. Key fragments observed in the mass spectrum include peaks at m/z 168 and 139. nih.gov The loss of a carbon monoxide (CO) molecule from the molecular ion results in the fragment at m/z 168. Subsequent loss of another CO or related fragments can lead to the ion at m/z 139. This fragmentation is characteristic of the fluorenone core structure.
Table 3: Mass Spectrometric Data for this compound
| m/z | Ion Identity | Proposed Fragmentation |
|---|---|---|
| 196 | [C₁₃H₈O₂]⁺ (Molecular Ion) | - |
| 168 | [C₁₂H₈O]⁺ | Loss of CO from the molecular ion |
Source: PubChem CID 16139 nih.gov
Chemical Reactivity and Mechanistic Studies of 4 Hydroxy 9 Fluorenone
Reaction Pathways and Intermediate Formation
4-Hydroxy-9-fluorenone is both a product of degradation pathways of other polycyclic aromatic hydrocarbons (PAHs) and a reactant in various chemical transformations.
It is a known metabolic intermediate in the microbial degradation of fluorene (B118485). For instance, Arthrobacter sp. strain F101 metabolizes fluorene through a pathway that involves monooxygenation at the C-9 position to yield 9-fluorenol, which is then oxidized to 9-fluorenone (B1672902). csic.esresearchgate.net Subsequent hydroxylation leads to the formation of this compound. csic.esresearchgate.net Further microbial oxidation by organisms like Pseudomonas sp. can lead to ring cleavage, producing intermediates such as 3,4-dihydroxy-9-fluorenone and ultimately phthalic acid.
In synthetic chemistry, this compound can be formed through the thermal decomposition of biphenyl-2,2′-dicarboxylic acid. acs.orgacs.org This process involves the elimination of water (H₂O) and carbon monoxide (CO), though it is speculated that the carbonyl group may be transferred to another molecule rather than being eliminated as CO gas. acs.orgacs.org This pathway can also lead to the formation of a cyclic trione, suggesting a potential link between the formation pathways of the two products. acs.org
The compound itself undergoes several types of reactions:
Oxidation Reactions: Under strong oxidizing conditions using agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), the hydroxyl group can be oxidized, leading to the formation of quinone derivatives.
Substitution and Condensation Reactions: The hydroxyl group enables nucleophilic substitution and condensation reactions. For example, O-methylation can be achieved by treating the compound with methyl iodide and sodium hydroxide (B78521) (NaOH) to produce 4-methoxy-9-fluorenone. It can also react with primary amines, such as aniline (B41778), to form Schiff bases (imine derivatives).
| Reaction Type | Reactants/Conditions | Key Intermediates/Products | Reference |
| Microbial Metabolism | Arthrobacter sp. strain F101 | 9-fluorenol, 9-fluorenone | csic.esresearchgate.net |
| Microbial Oxidation | Pseudomonas sp. | 3,4-dihydroxy-9-fluorenone, Phthalic acid | |
| Thermal Decomposition | Biphenyl-2,2′-dicarboxylic acid (340-400 °C) | Biphenyl-2-carboxylic acid | acs.orgacs.org |
| Chemical Oxidation | KMnO₄ or CrO₃ | Quinone derivatives | |
| O-Methylation | Methyl iodide, NaOH | 4-methoxy-9-fluorenone | |
| Schiff Base Formation | Primary amines (e.g., aniline) | Imine derivatives |
Influence of Solvent Polarity on Reactivity
Solvent polarity significantly affects the photophysical properties of this compound, which in turn influences its photochemical reactivity. researchgate.net The compound is generally soluble in organic solvents like ethanol (B145695), acetone, and dichloromethane, but insoluble in water due to its hydrophobic fluorene structure. solubilityofthings.com
Studies on the solvatochromic shifts (shifts in spectral position due to solvent) of this compound in various neat and binary solvent mixtures reveal the nature of solute-solvent interactions. researchgate.net The spectral shifts in absorption and fluorescence maxima are influenced by both non-specific dipolar interactions and specific hydrogen-bonding interactions. researchgate.net
In binary solvent mixtures, such as methylcyclohexane-ethanol, the behavior of this compound is explained by preferential solvation, where the solute molecule has a higher affinity for one of the solvents in the mixture. researchgate.net The strong non-linear dependence of the solvatochromic shifts on the mole fraction of ethanol in these mixtures is attributed to the formation of hydrogen bonds between the solute and ethanol, in addition to the general preferential solvation effect. researchgate.net This indicates that in protic solvents, hydrogen bonding plays a crucial role in determining the excited-state properties and subsequent reactivity. researchgate.netacs.org The fluorescence spectrum of this compound in hydrogen-bonding solvents is notably red-shifted compared to its spectrum in nonpolar and polar aprotic media. researchgate.net
| Solvent Type | Observed Effect on this compound | Underlying Interaction | Reference |
| Nonpolar (e.g., Methylcyclohexane) | Baseline spectral characteristics | Van der Waals forces | researchgate.netresearchgate.net |
| Polar Aprotic (e.g., Acetonitrile) | Moderate solvatochromic shifts | Non-specific dipolar interactions | researchgate.net |
| Protic / H-bonding (e.g., Ethanol) | Strong red-shift in fluorescence, non-linear solvatochromism in mixtures | Specific hydrogen-bonding, preferential solvation | researchgate.netresearchgate.net |
Excited State Dynamics and Photochemical Processes
The photochemistry of this compound is governed by the dynamics of its electronically excited states. Upon absorption of light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁), from which several relaxation processes can occur.
The excited states of fluorenone and its derivatives are characterized by close-lying nπ* and ππ* configurations. researchgate.net In an excited singlet state (S₁), the promoted electron retains a spin orientation opposite to that of its former partner in the ground state orbital. libretexts.org In contrast, an excited triplet state (T₁) is formed when the promoted electron has the same spin orientation as the other unpaired electron. libretexts.org
For the parent compound, fluorenone, the lowest excited singlet state (S₁) is primarily of nπ* character in nonpolar and alcoholic solvents. researchgate.net However, the ππ* character of the S₁ state increases in polar, non-hydrogen bonding solvents. researchgate.net The formation of hydrogen-bonded complexes with alcoholic solvents can alter the relative energies of the singlet and triplet states. researchgate.net Direct measurements on fluorenone in the gas phase have characterized the energy of the first excited triplet state (T₁) at approximately 18,640 cm⁻¹. rsc.org
In this compound, the presence of the hydroxyl group introduces the possibility of intramolecular hydrogen bonding and modifies the energy levels. The fluorescence spectrum is strongly red-shifted in hydrogen-bonding solvents, indicating a significant stabilization of the excited state. researchgate.net This stabilization is due to interactions with the solvent, which affects the relative energies of the S₁ and T₁ states and thus the pathways available for de-excitation. researchgate.net
Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities, typically from a singlet state to a triplet state (S₁ → T₁). libretexts.org This transition is formally forbidden by spin selection rules, but it can occur efficiently in molecules like fluorenones. libretexts.orgrsc.org
For fluorenone, ISC is the dominant electronic relaxation process for the S₁ state. rsc.org The transition is favored by the S₁(nπ) → T₁(³ππ) coupling scheme. rsc.org However, the ISC in fluorenone is significantly less efficient than in a similar ketone like benzophenone, a difference attributed to the planar structure of fluorenone, which disfavors the molecular configurations that would facilitate a high probability of surface crossing between the S₁ and T₁ potential energy surfaces. rsc.org
In hydroxy-substituted derivatives, the ISC pathway can be more complex. Studies on related hydroxy-anthraquinones suggest that if the S₁(π,π) state is at a relatively high energy level, intersystem crossing to a T₂(n,π) state, followed by rapid internal conversion to the T₁(π,π) state, can be an efficient route for triplet state formation. researchgate.net This runs in parallel to the direct S₁(π,π) → T₁(π,π*) transition. researchgate.net The specific pathways and their efficiencies in this compound are influenced by solvent polarity and hydrogen bonding, which modulate the energy gaps between the involved singlet and triplet states. researchgate.netresearchgate.net
Biochemical and Environmental Aspects of 4 Hydroxy 9 Fluorenone
Occurrence as a Metabolite in Environmental Biotransformation
4-Hydroxy-9-fluorenone emerges as a key intermediate in the microbial breakdown of fluorene (B118485), a polycyclic aromatic hydrocarbon (PAH) commonly found in environments contaminated with fossil fuels and their byproducts. ethz.chcsic.es Various bacterial strains have been identified that metabolize fluorene, and in several of these, this compound is a documented product of this biotransformation process. csic.espjoes.comresearchgate.net
Role in Fluorene Degradation Pathways by Microbial Strains
The degradation of fluorene by several microbial strains involves distinct metabolic pathways, often leading to the formation of this compound.
Arthrobacter sp. Strain F101: This bacterium utilizes fluorene as its sole source of carbon and energy. csic.esnih.gov Its metabolic activity on fluorene results in the accumulation of several intermediate compounds, including 9-fluorenone (B1672902) and this compound. csic.esnih.govnih.gov The identification of this compound suggests a degradation pathway initiated by monooxygenation at the C-9 position of the fluorene molecule to produce 9-fluorenol, which is then oxidized to 9-fluorenone. csic.esnih.gov Further hydroxylation of 9-fluorenone at the C-4 position yields this compound. csic.esnih.gov
Pseudomonas sp. Strain F274: Isolated from creosote-contaminated soil, this strain degrades fluorene through a novel pathway. nih.govnih.gov The initial steps involve the oxidation of fluorene at the C-9 position to form 9-fluorenol, followed by dehydrogenation to 9-fluorenone. nih.govnih.gov While the primary pathway continues with a dioxygenase attack on 9-fluorenone, leading to ring cleavage, the presence of hydroxylated derivatives in related metabolic schemes points to the potential for multiple transformation products. nih.govasm.org
Staphylococcus auriculans DBF63: This strain is capable of growing on fluorene as its sole carbon and energy source. nih.govnih.gov During this process, it produces several metabolites, including 9-fluorenol, 9-fluorenone, and notably, this compound. pjoes.comnih.gov The formation of these compounds indicates a degradation pathway involving initial oxidation at the C-9 position followed by hydroxylation of the aromatic ring. pjoes.com
Pseudomonas sp. SMT-1: This fluorene-degrading bacterium, isolated from a landfill, also metabolizes fluorene through a pathway involving 9-fluorenone. researchgate.netnih.gov The identified intermediates in its degradation pathway include 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate (B1215562), and protocatechuic acid, highlighting the hydroxylation of the 9-fluorenone ring system as a key step. researchgate.net
Identification of Degradation Intermediates
The microbial degradation of fluorene yields a variety of intermediate compounds, providing insights into the different metabolic routes.
| Microbial Strain | Identified Degradation Intermediates |
| Arthrobacter sp. Strain F101 | 9-fluorenol, 9-fluorenone, this compound, 3-hydroxy-1-indanone, 1-indanone, 2-indanone, 3-(2-hydroxyphenyl) propionate. csic.esnih.govnih.gov |
| Pseudomonas sp. Strain F274 | 9-fluorenol, 9-fluorenone, (+)-1,1a-dihydroxy-1-hydro-9-fluorenone, 8-hydroxy-3,4-benzocoumarin, phthalic acid, protocatechuate. nih.govnih.govasm.org |
| Staphylococcus auriculans DBF63 | 9-fluorenol, 9-fluorenone, this compound, 1-hydroxy-9-fluorenone, 1,1a-dihydroxy-1-hydro-9-fluorenone. pjoes.comnih.gov |
| Pseudomonas sp. SMT-1 | 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, protocatechuate. researchgate.net |
These intermediates, such as 9-fluorenol and 9-fluorenone, are common precursors to this compound. csic.espjoes.com The subsequent breakdown of these intermediates often involves ring cleavage, leading to the formation of compounds like phthalate and protocatechuic acid, which can then enter central metabolic pathways. nih.govresearchgate.net Other identified intermediates include various indanones, which are formed through alternative degradation routes involving dioxygenase-initiated attack on the fluorene molecule. ethz.chcsic.es
Enzymatic Mechanisms in Biodegradation
The breakdown of fluorene and its derivatives by microorganisms is facilitated by specific enzymes that catalyze key oxidative reactions.
Pathways Leading to Phenolic and Aromatic Intermediates
The enzymatic activities of monooxygenases and dioxygenases on the fluorene ring system lead to the formation of various phenolic and aromatic intermediates. The pathway involving this compound is a clear example of the formation of a phenolic intermediate. This occurs after the initial oxidation of fluorene to 9-fluorenone. nih.gov Subsequent hydroxylation of the 9-fluorenone aromatic ring results in phenolic compounds like this compound. csic.es Further enzymatic action can lead to the cleavage of the aromatic rings, producing simpler aromatic intermediates such as phthalic acid and protocatechuic acid, which are then funneled into central metabolic cycles. nih.govresearchgate.net
Environmental Fate and Accumulation Studies
This compound is recognized as a metabolite in the environmental biotransformation of fluorene. diva-portal.org Its formation is a significant step in the breakdown of this common PAH pollutant by various microorganisms. Studies have shown that during the degradation of fluorene by certain fungi, such as white-rot fungi, and bacteria, this compound can accumulate in the environment. For instance, research on the bioremediation of PAH-contaminated soil has noted the presence of this compound as a transformation product.
Transformation in Contaminated Matrices (e.g., Soil)
This compound is a significant intermediate metabolite formed during the microbial degradation of fluorene, a polycyclic aromatic hydrocarbon (PAH), in contaminated environments like soil. diva-portal.org Its formation is a key step in several bacterial and fungal degradation pathways. pjoes.com
The transformation process in soil often begins with the oxidation of fluorene to 9-fluorenol, which is then further oxidized to 9-fluorenone. pjoes.compjoes.com Subsequently, 9-fluorenone can be hydroxylated to form this compound. pjoes.com This transformation is part of a non-productive pathway in some bacteria, meaning it does not support cell growth and can lead to the accumulation of this metabolite. csic.esnih.govasm.org For instance, in studies with Arthrobacter sp. strain F101, about 7.4% of the initial fluorene was converted into a mixture including 9-fluorenol, 9-fluorenone, and this compound. csic.esnih.govasm.org
Several microorganisms have been identified to facilitate this transformation. Bacterial strains such as Arthrobacter sp. F101 and Staphylococcus auriculans DBF63, as well as the white-rot fungus Pleurotus ostreatus, are known to produce this compound from fluorene. diva-portal.orgpjoes.comcsic.esnih.gov In soil inoculated with P. ostreatus, the degradation of fluorene was accompanied by the accumulation of 9-fluorenone and this compound. diva-portal.orgnih.govresearchgate.net Similarly, Sphingobacterium sp. KM-02, isolated from PAH-contaminated soil, has been shown to produce this compound as a metabolic intermediate. researchgate.netkoreascience.kr
The accumulation of this compound in soil can be influenced by the specific microbial species present and the environmental conditions. diva-portal.orgnih.gov While some microorganisms can further degrade this compound, in other cases it persists, leading to its accumulation. diva-portal.orgcsic.esnih.gov For example, while Pseudomonas sp. strains can metabolize this compound to intermediates like 3,4-dihydroxy-9-fluorenone and eventually phthalic acid, this is not always the case. In some instances, dioxygenation at the 3,4-position of this compound occurs but fails to lead to further productive oxidation, causing it to be a dead-end product. csic.esasm.org
Table 1: Microbial Transformation of Fluorene to this compound in Soil
| Microorganism | Precursor Compound | Key Transformation Products | Reference |
| Arthrobacter sp. F101 | Fluorene | 9-fluorenone, this compound | csic.esnih.govasm.org |
| Staphylococcus auriculans DBF63 | Fluorene | 9-fluorenol, 9-fluorenone, 1-hydroxy-9-fluorenone, this compound | pjoes.com |
| Pleurotus ostreatus (white-rot fungus) | Fluorene | 9-hydroxyfluorene, 9-fluorenone, this compound | nih.govresearchgate.net |
| Sphingobacterium sp. KM-02 | Fluorene | 9-fluorenone, this compound, 8-hydroxy-3,4-benzocoumarin | researchgate.netkoreascience.kr |
| Anthracophyllum discolor (white-rot fungus) | Polycyclic Aromatic Hydrocarbons | 9-fluorenone, this compound, phthalic acid, anthraquinone | mdpi.com |
Implications for Bioremediation Strategies
The formation and potential accumulation of this compound in contaminated soils have significant implications for bioremediation strategies aimed at cleaning up PAH-polluted sites. diva-portal.org The presence of this metabolite indicates that microbial degradation of fluorene is occurring, but its persistence can signal an incomplete or stalled remediation process. nih.gov
One of the main challenges is that the accumulation of hydroxylated intermediates like this compound can be problematic. Its accumulation in soils treated with certain fungi, such as Pleurotus ostreatus, may inhibit the activity of indigenous soil bacteria that are necessary for the complete mineralization of PAHs. nih.gov This can be a significant drawback, as a cooperative effort between fungi and bacteria is often required for effective bioremediation. nih.gov
Therefore, monitoring the concentrations of not only the parent PAHs but also their transformation products, including this compound, is crucial during bioremediation efforts. diva-portal.orgdiva-portal.org An increase in the concentration of such metabolites could indicate that the chosen bioremediation strategy is leading to the formation of persistent and potentially toxic dead-end products. diva-portal.orgnih.gov
Bioremediation strategies may need to be adapted to address the accumulation of these intermediates. This could involve the use of mixed microbial consortia with diverse metabolic capabilities, ensuring that there are organisms present that can degrade not only the parent compound but also the intermediate metabolites. For example, while some bacterial strains may only transform fluorene to this compound, others, like certain Pseudomonas species, have been shown to further metabolize it, breaking it down into simpler, less toxic compounds like phthalic acid.
Table 2: Implications of this compound in Bioremediation
| Aspect | Implication | Research Finding | Reference |
| Process Monitoring | Accumulation indicates incomplete degradation. | In soil treated with P. ostreatus, fluorene degraded but this compound accumulated. | diva-portal.orgnih.gov |
| Inhibition | Accumulated metabolites can inhibit indigenous bacteria. | The accumulation of this compound in P. ostreatus-treated soil had a negative effect on soil bacteria. | nih.gov |
| Strategy Selection | Choice of microbial agent is critical to avoid dead-end products. | P. ostreatus caused accumulation, while A. vaillantii did not. | nih.gov |
| Complete Mineralization | Sequential fungal-bacterial action may be required. | Incomplete degradation by fungi alone suggests a need for bacteria to break down intermediates. | nih.gov |
| Metabolic Pathway | Can be a non-productive, dead-end pathway. | In Arthrobacter sp. F101, the pathway to this compound did not support growth. | csic.esasm.org |
Theoretical and Computational Investigations of 4 Hydroxy 9 Fluorenone
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens to examine the fundamental properties of 4-Hydroxy-9-fluorenone at the molecular level. These theoretical explorations complement experimental findings and provide predictive power for the molecule's behavior.
Electronic Structure and Molecular Orbital Theory (e.g., HOMO/LUMO Analysis)
The electronic properties of this compound are governed by its molecular orbital structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they dictate the molecule's ability to donate and accept electrons, respectively. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.
For fluorenone derivatives, the introduction of substituents like a hydroxyl (-OH) group can significantly influence the HOMO and LUMO energy levels. Electron-donating groups, such as the hydroxyl group in this compound, tend to raise the HOMO energy level, which can increase the molecule's reactivity in electrophilic substitutions. This effect also generally leads to a smaller HOMO-LUMO gap.
Studies on related fluorenone derivatives have shown that increasing conjugation decreases the HOMO-LUMO gap by raising the HOMO energy and lowering the LUMO energy. researchgate.net Computational methods like Density Functional Theory (DFT) are instrumental in modeling these substituent effects on the electronic structure.
Table 1: Example HOMO-LUMO Data for Fluorenone Derivatives
| Substituent | HOMO (eV) | LUMO (eV) | HLG (eV) |
| -OH | -5.2 | -1.8 | 3.4 |
| -NO₂ | -6.0 | -2.5 | 3.5 |
Data derived from electrochemical and optical studies.
The HOMO-LUMO gap is also crucial in understanding the electronic excitation possibilities within the molecule. researchgate.net A smaller gap suggests that less energy is required to excite an electron from the ground state to an excited state.
Dipole Moment Determinations (Ground and Excited States)
The dipole moment of a molecule provides insight into its polarity and how it will interact with solvents and external electric fields. For this compound, both experimental and theoretical methods have been employed to determine its dipole moments in the ground (μg) and excited (μe) states.
Experimental estimation of dipole moments often involves solvatochromic shift methods, where the absorption and fluorescence spectra of the molecule are recorded in a series of aprotic solvents with varying polarities. nih.gov The shifts in the spectral maxima as a function of the solvent's dielectric constant and refractive index are then analyzed using equations like the Lippert-Mataga equation. researchgate.netrsc.org
Studies on this compound have consistently shown that the dipole moment in the excited state is higher than in the ground state. nih.govresearchgate.net This indicates a redistribution of electron density upon photoexcitation, leading to a more polar excited state. One study estimated the difference between the ground and excited state dipole moments to be approximately 2.8 D, which is slightly larger than that of unsubstituted fluorenone (~2.4 D). researchgate.net This increased change in dipole moment upon excitation is a key factor in its photophysical properties.
Theoretical calculations, such as those using the AM1 semi-empirical method, have been used to complement these experimental findings by calculating the ground state dipole moment. nih.gov
Spectroscopic Property Predictions
Theoretical calculations are invaluable for predicting and interpreting the spectroscopic properties of this compound. These predictions can guide experimental work and help in the assignment of complex spectra.
The electronic absorption and fluorescence spectra of this compound are influenced by the solvent environment. nih.gov Theoretical models can help to understand these solvent effects. For instance, the observed bathochromic (red) shift in both absorption and emission spectra with increasing solvent polarity is indicative of a larger dipole moment in the excited state.
Quantum chemical calculations can predict the energies of electronic transitions. For example, in fluorenone and its derivatives, the lowest excited states are often of different natures (nπ* and ππ*) and are very close in energy. researchgate.net The ordering and character of these states can be influenced by solvent polarity and can be investigated using theoretical methods. researchgate.net
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a primary computational tool for investigating the properties of molecules like this compound due to its balance of accuracy and computational cost. nih.gov
Geometry Optimization and Vibrational Frequencies
A fundamental application of DFT is the optimization of the molecular geometry to find its most stable three-dimensional structure. researchgate.net This process is crucial as the geometry influences all other calculated properties. For 9-fluorenone (B1672902), DFT calculations using the B3LYP functional with a 6-31G* basis set have been shown to provide optimized geometries in good agreement with experimental data. researchgate.netkoreascience.kr
Once the optimized geometry is obtained, DFT can be used to calculate the harmonic vibrational frequencies. researchgate.netkoreascience.kr These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. researchgate.net For 9-fluorenone, B3LYP calculations have demonstrated good agreement with available experimental vibrational data and have been used to assign new fundamental vibrational frequencies. researchgate.netkoreascience.kr The study of vibrational frequencies is also important for understanding the dynamics of processes like hydrogen bonding in aqueous solutions. ntu.edu.sg
Time-Dependent DFT (TD-DFT) for Excited States
To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is widely employed. chemrxiv.org TD-DFT allows for the calculation of vertical excitation energies, which correspond to the energies of light absorption, and oscillator strengths, which relate to the intensity of the absorption.
TD-DFT calculations have been used to study the excited states of fluorenone and its derivatives, providing insights into their photophysical behavior. researchgate.net For example, TD-DFT can be used to determine the nature of the excited states (e.g., nπ* or ππ*) and how their relative energies are affected by the solvent. researchgate.net This is particularly important for understanding the fluorescence properties of these molecules. researchgate.net
Furthermore, TD-DFT can be combined with continuum solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), to study excited-state properties in solution. aip.org This approach allows for the calculation of optimized geometries and vibrational frequencies of excited states in different solvent environments, providing a more complete picture of the molecule's behavior in realistic conditions. aip.org
Molecular Modeling and Mechanistic Insights
Computational chemistry provides powerful tools to understand the behavior of molecules at an atomic level. For this compound, molecular modeling has been instrumental in elucidating potential reaction mechanisms and understanding its interaction with its environment.
While detailed computational simulations for every reaction of this compound are not extensively documented in publicly available literature, known metabolic and decomposition pathways serve as prime candidates for such theoretical investigations. Computational studies can model the transition states and energy profiles of these reactions, providing mechanistic clarity.
Two significant pathways where this compound appears as a key intermediate are:
Microbial Degradation of Fluorene (B118485): Certain microorganisms, such as Arthrobacter sp., metabolize fluorene as a carbon source. The proposed pathway involves the initial monooxygenation at the C-9 position to form 9-fluorenol, which is then oxidized to 9-fluorenone. Subsequent dioxygenation can lead to the formation of this compound, which is further broken down. Computational models can simulate the enzymatic steps, clarifying the role of specific enzymes like dioxygenases and dehydrogenases and the energetics of each transformation.
Thermal Decomposition of Biphenyl Derivatives: Studies on the thermal decomposition of biphenyl-2,2′-dicarboxylic acid have shown that it proceeds through several pathways, including one that leads to the formation of a hydroxy-fluorenone. This process involves decarboxylation and ketonization. Reaction pathway simulations could map out the potential energy surface for this complex transformation, identifying the most favorable routes and transition states leading to this compound.
Computational studies have also been suggested for predicting the outcomes of synthetic reactions, such as the reduction of the ketone group in this compound by agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄), although experimental validation is pending .
The photophysical properties of this compound are significantly influenced by its solvent environment. Theoretical and experimental studies have explored these interactions in detail, revealing the complex interplay of nonspecific and specific solvent effects.
The solvation characteristics of both the ground and excited states have been investigated in a variety of neat and binary solvent mixtures. The observed spectral shifts (solvatochromism) in absorption and fluorescence spectra are correlated with solvent parameters, indicating that both non-specific dipolar interactions and specific hydrogen-bonding interactions are crucial.
In binary solvent mixtures, such as methylcyclohexane (B89554)–ethanol (B145695) and methylcyclohexane–tetrahydrofuran (B95107), the behavior of this compound is explained by the concept of preferential solvation, where the solute molecule's immediate environment (solvation shell) is enriched by one of the solvent components. The formation of hydrogen bonds between the protic solvent (like ethanol) and the solute molecule can significantly affect its molecular orbital energy levels and, consequently, its photophysical properties.
Studies have estimated the ground state (μg) and excited state (μe) dipole moments using solvatochromic shift methods. For this compound, the excited state dipole moment is found to be higher than that of the ground state, which is consistent with the observed changes in its spectroscopic properties in different solvents. researchgate.net
| Phenomenon | Description | Key Findings | Computational Approach |
|---|---|---|---|
| Solvatochromism | Shift in absorption/fluorescence maxima with solvent polarity. | Spectral shifts are influenced by both non-specific dipolar interactions and specific hydrogen-bonding. | Correlation with Kamlet-Taft parameters (π*, α, β). |
| Preferential Solvation | Enrichment of one solvent component in the solute's solvation shell in binary mixtures. | Explains non-linear solvatochromic shifts in mixed solvents like methylcyclohexane-ethanol. | Calculation of preferential solvation index. |
| Hydrogen Bonding | Specific interaction between the solute and protic solvents (e.g., ethanol). | Formation of hydrogen-bonded complexes in ground and excited states significantly alters photophysical properties. researchgate.net | Time-dependent density functional theory (TDDFT) can model H-bond dynamics. acs.org |
| Dipole Moments | Estimation of ground and excited state dipole moments. | The excited state dipole moment (μe) is larger than the ground state dipole moment (μg). researchgate.net | Quantum chemical calculations (e.g., AM1) complement experimental data. researchgate.net |
Reaction Pathway Simulations
Computational Thermodynamic Studies
Comprehensive computational thermodynamic data specifically for this compound is not widely available in the reviewed literature. However, extensive experimental and computational studies on the parent compound, 9-fluorenone, and its reduced form, 9-fluorenol, provide a valuable framework and comparative data. These studies are crucial for understanding the energetic effects of functional group modifications on the fluorene skeleton. researchgate.net
For 9-fluorenone and 9-fluorenol, standard enthalpies of formation in the crystalline phase at 298.15 K have been determined experimentally and supported by theoretical calculations. researchgate.net Computational methods, such as the G3 and G4 theories, have been used to calculate gas-phase enthalpies of formation, which are then compared with values derived from experimental measurements of combustion and sublimation enthalpies. nist.gov This combined approach allows for the validation of both experimental and theoretical results. nist.gov
The determined thermodynamic parameters enable the calculation of the standard Gibbs energy for key reactions, such as the aerobic oxidation of fluorene to 9-fluorenol and 9-fluorenone, and the oxidation of 9-fluorenol to 9-fluorenone. researchgate.net Similar computational approaches could be readily applied to this compound to determine its thermodynamic properties, such as its enthalpy of formation, entropy, and Gibbs free energy of formation, which are essential for predicting its stability and reactivity.
| Compound | Property | Value (kJ·mol⁻¹) |
|---|---|---|
| 9-Fluorenone | Standard Enthalpy of Formation (crystal) | -11.4 ± 3.8 |
| Enthalpy of Sublimation | 95.1 ± 0.5 | |
| 9-Fluorenol | Standard Enthalpy of Formation (crystal) | -66.3 ± 2.9 |
| Enthalpy of Sublimation | 108.3 ± 0.5 |
Molecular Docking Studies (for derivatives)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While studies focusing directly on this compound are limited, numerous investigations have employed molecular docking to explore the biological potential of various 9-fluorenone derivatives. These studies provide insight into how the fluorene scaffold can interact with biological targets, a principle that extends to its hydroxylated form.
Antimicrobial Activity: Derivatives of 9-fluorenone, such as Schiff bases, have been synthesized and evaluated for their antimicrobial properties. In one study, molecular docking was used to investigate the interaction of these derivatives with the catalase enzyme from Proteus mirabilis, a potential drug target. The compound N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine showed the highest docking score, suggesting a strong binding affinity and correlating with its observed antimicrobial activity. chemeo.com
Anticancer Potential: Thiosemicarbazone derivatives of fluorenone have been explored for their anticancer properties. Molecular docking simulations were performed to analyze the interactions of these compounds with biological targets relevant to cancer. The results revealed promising binding affinities, supporting their potential as anticancer therapeutics. thegoodscentscompany.com
These studies demonstrate the utility of molecular docking in rationalizing the biological activity of fluorenone derivatives and guiding the design of new, more potent compounds. The 4-hydroxy group could potentially form additional hydrogen bonds with receptor sites, a hypothesis that can be effectively tested and refined using docking simulations.
| Derivative Class | Biological Target | Potential Application | Key Finding |
|---|---|---|---|
| Schiff Bases | Proteus mirabilis catalase chemeo.com | Antimicrobial chemeo.com | N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine showed a high docking score of 81.947, indicating strong binding. chemeo.com |
| Thiosemicarbazones | Unspecified cancer-related targets thegoodscentscompany.com | Anticancer thegoodscentscompany.com | Docking studies revealed promising binding affinities, suggesting potential as anticancer agents. thegoodscentscompany.com |
| Thiazole Hydrazones | Tubulin | Anticancer (Tubulin Polymerization Inhibitors) | Docking studies are used to correlate molecular structure with inhibitory activity. |
Advanced Materials Science and Applications of 4 Hydroxy 9 Fluorenone Derivatives
Utilization in Fluorescent Materials and Dyes
4-Hydroxy-9-fluorenone's inherent fluorescent properties make it a significant compound in the synthesis of advanced dyes and materials. solubilityofthings.com Its structure, featuring a hydroxyl group on the fluorenone core, allows it to serve as a foundational block for creating a variety of derivatives with specific optical characteristics. solubilityofthings.com The photophysical properties of this compound and its parent compound, fluorenone, have been studied to understand their behavior in different solvent polarities. These studies reveal that the excited state dipole moments are higher than the ground state for both molecules, a key factor in their solvatochromic behavior and application as fluorescent probes. researchgate.net
Derivatives of fluorenone are integral to the creation of fluorescent sensors. For instance, donor-acceptor (D-A) type architectures can be established by attaching hydroxyl-substituted aromatic rings to the fluorenone core via a C=N linker. nih.govacs.org This design facilitates intramolecular charge transfer (ICT), which can be modulated by the presence of specific analytes, leading to changes in fluorescence. nih.govacs.org This principle has been successfully applied to develop sensors that exhibit a "turn-on" fluorescence response, where the emission intensity increases upon binding with the target. researchgate.net Such characteristics are highly desirable for creating sensitive and selective detection methods.
Integration into Organic Electronic Devices (e.g., OLEDs)
The fluorene (B118485) scaffold is well-regarded in the field of organic electronics for its high photoluminescence efficiency, good thermal stability, and effective charge transport properties. mdpi.com 9-fluorenone (B1672902), the parent compound of this compound, is extensively used as a precursor in the synthesis of materials for organic electronic devices. These materials are crucial for developing components like hosts for blue and green phosphorescent organic light-emitting diodes (PHOLEDs).
Fluorene derivatives are known to be promising emitters in OLEDs. mdpi.com Their molecular structure can be tailored to influence the π-conjugation and energy levels of the resulting materials. mdpi.com For example, symmetrical fluorene derivatives with various substituents can be synthesized to create efficient emitters for OLEDs that operate based on exciplex emission. mdpi.com While this compound itself is a starting point, its derivatives are often more directly integrated into device architectures. The ability to modify the fluorenone core allows for the fine-tuning of electronic properties to meet the specific requirements of OLEDs and other organic electronic applications.
Applications in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry, which focuses on non-covalent interactions, leverages molecules like this compound as building blocks for creating complex, functional assemblies. researchgate.net These assemblies are held together by forces such as hydrogen bonding and π–π stacking. thno.orgacs.org The field of host-guest chemistry, a subset of supramolecular chemistry, involves a "host" molecule that forms a complex with a "guest" molecule. thno.org The cavities and recognition sites of host molecules are designed to selectively bind specific guests. mdpi.com
Fluorenone-derived host compounds have been synthesized and studied for their ability to selectively include guest molecules during crystallization. researchgate.net For example, hosts containing two 9-hydroxy-9-fluorenyl groups have been shown to form crystalline inclusion compounds with a wide range of organic guests, including amines, alcohols, and ketones. researchgate.net This demonstrates the potential for using these systems in separation technologies. researchgate.net The dynamic and selective nature of host-guest interactions allows for the development of materials with stimuli-responsive properties, which are promising for applications in theranostics and nanoscale patterning. thno.orgmdpi.com
The study of crystal structures provides fundamental insights into the intermolecular interactions that govern the properties of materials. For fluorenone derivatives, crystallization studies reveal how molecules pack in the solid state, which can be directed by either π–π stacking or hydrogen bonding. acs.org These different packing motifs can lead to distinct properties, such as two-color luminescence switching in organic crystals. acs.org
The ability of this compound and its derivatives to form complexes is central to their application in host-guest chemistry. Research has shown that fluorenone-based hosts can exhibit complementary behavior, selectively binding certain guests from a mixture. researchgate.net For instance, in competition experiments with different aniline (B41778) guests, certain fluorenone-derived hosts showed a clear preference for one type of aniline over others. researchgate.net This selectivity is driven by the specific non-covalent interactions between the host and the preferred guest, which can be analyzed through single-crystal X-ray diffraction to understand the basis of molecular recognition. researchgate.net
| Host Compound Derivative | Guest Molecule(s) | Key Finding |
| Host with 9-hydroxy-9-fluorenyl groups | Amines, Alcohols, Ketones | Forms crystalline inclusion compounds with a variety of organic guests. researchgate.net |
| TETROL | Aniline, N-methylaniline, N,N-dimethylaniline | Showed a preference for aniline (67%) in competition experiments. researchgate.net |
| DMT | Aniline, N-methylaniline, N,N-dimethylaniline | Exhibited a reversed preference, favoring N,N-dimethylaniline (62%). researchgate.net |
| 9-fluorenone oxime | Chlorpyrifos | Forms a complex that alters fluorescence properties for detection. mdpi.com |
Development of Novel Reagents for Biochemical Research
This compound serves as a valuable reagent in biochemical research, primarily due to its functional groups which allow for its use in studying biological pathways and mechanisms. solubilityofthings.com Its derivatives have been developed as fluorescent probes for detecting biologically significant molecules. For example, a fluorenone-based fluorescent receptor was designed to sense pyrophosphate and the amino acid alanine, displaying a distinct "turn-on" fluorescence enhancement upon binding. researchgate.net
The core structure is also a key intermediate in the biodegradation of the polycyclic aromatic hydrocarbon (PAH) fluorene by microorganisms like Arthrobacter sp. csic.es The metabolic pathway involves the conversion of fluorene to 9-fluorenone and subsequently to this compound, highlighting its role in bioremediation processes. csic.es Furthermore, derivatives such as 9-fluorenone-4-carbonyl chloride have been utilized as fluorescent reagents for the chiral separation of amino acids. a2bchem.com
Fluorenone Scaffolds in Antimicrobial Compound Design
The fluorenone scaffold is a promising structural motif in the design of new antimicrobial agents. ujpronline.com Derivatives of 9-fluorenone have been shown to possess significant antibacterial activity against various pathogens. nih.gov For instance, Schiff bases derived from 9-fluorenone have been synthesized and evaluated for their antimicrobial efficacy, with some showing activity comparable to standard antibiotics. nih.gov
Tilorone, a 9-fluorenone derivative, has served as a structural model for creating new compounds with improved antimicrobial properties. nih.gov By modifying the structure, researchers aim to enhance the compound's ability to diffuse into bacterial cells and inhibit growth. nih.gov These efforts have led to the identification of derivatives with inhibitory activity against several bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The versatility of the fluorenone core allows for the synthesis of diverse structures, such as fluorenyl-hydrazono-thiazole derivatives, which have also been screened for antimicrobial properties. mdpi.com
| Fluorenone Derivative Class | Target/Activity | Research Finding |
| Schiff Bases | Proteus mirabilis, E. coli, S. aureus | Exhibited antimicrobial activity comparable to standard antibiotics. nih.gov |
| Tilorone Analogues | Bacillus anthracis, MRSA | Showed low inhibitory concentrations against several Gram-positive bacteria. nih.gov |
| Fluorenyl-hydrazono-thiazoles | Multidrug-resistant microorganisms | Several compounds showed activity against Gram-positive bacterial strains. mdpi.com |
Fluorescent Probe Development (e.g., Oxime-based for detection)
The development of fluorescent probes for the selective detection of ions and molecules is a significant area of application for fluorenone derivatives. These probes are often designed based on mechanisms like intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), and chelation-enhanced fluorescence (CHEF). nih.govmdpi.com
A notable example is the creation of oxime-based probes. 9-fluorenone oxime has been utilized as a fluorescent probe for the direct detection of the organophosphate pesticide chlorpyrifos. mdpi.com The detection mechanism involves the deprotonated oxime performing a nucleophilic attack on chlorpyrifos, which leads to a significant change in its fluorescence properties, allowing for sensitive and selective detection. mdpi.com Similarly, fluorenone-based Schiff base sensors have been developed for the highly selective detection of iodide ions, demonstrating a distinct fluorescence enhancement upon binding. nih.govacs.org These sensors are advantageous because they operate on a "turn-on" mechanism, which is often more sensitive than fluorescence quenching. nih.govacs.org The versatility of the fluorenone structure allows for the design of probes for a wide range of analytes, including metal ions, anions, and amino acids. researchgate.netmdpi.com
Future Directions and Emerging Research Avenues
Advanced Synthetic Strategies
While traditional methods for the synthesis of fluorenone derivatives have been well-established, emerging research is focused on developing more efficient, selective, and environmentally benign strategies. The regioselective introduction of a hydroxyl group at the 4-position of the fluorenone core remains a challenge due to the electronic and steric factors of the molecule. Future synthetic endeavors are likely to concentrate on several key areas:
Photocatalysis: The use of visible-light photocatalysis is a promising green chemistry approach for the synthesis of fluorenone derivatives. beilstein-journals.orgrsc.org This method can facilitate reactions under mild conditions, often without the need for harsh reagents or metal catalysts. rsc.org Research into organic photocatalysts, such as 9-fluorenone (B1672902) itself, for the generation of reactive intermediates could lead to novel and efficient synthetic pathways for 4-Hydroxy-9-fluorenone and its analogues. beilstein-journals.orgunina.it
Enzymatic and Biocatalytic Methods: Leveraging the specificity of enzymes could provide a highly selective route to this compound. As this compound is a known metabolite in the biodegradation of fluorene (B118485) by various microorganisms, exploring the enzymatic machinery responsible for its formation could lead to the development of biocatalytic synthesis methods. researchgate.net This approach offers the potential for high yields and stereoselectivity under mild, aqueous conditions.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to significantly accelerate reaction times and improve yields for the preparation of fluorenone derivatives. researchgate.net Future research could optimize microwave-assisted protocols for the direct hydroxylation of 9-fluorenone or for the efficient construction of the 4-hydroxy-substituted fluorenone scaffold.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. The application of flow chemistry to the synthesis of this compound could enable more efficient and automated production.
A comparative look at emerging synthetic strategies is presented in the table below.
| Strategy | Potential Advantages | Emerging Research Focus |
| Photocatalysis | Green, mild conditions, high selectivity | Use of organic dyes, self-photocatalysis, visible-light activation beilstein-journals.orgrsc.orgrsc.org |
| Enzymatic Synthesis | High regioselectivity and stereoselectivity, environmentally friendly | Isolation and application of hydroxylating enzymes from microorganisms researchgate.net |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced reaction control | Optimization of catalyst systems and reaction conditions researchgate.net |
| Flow Chemistry | Scalability, safety, automation, precise process control | Development of continuous flow processes for multi-step syntheses |
Multimodal Spectroscopic Techniques
A comprehensive understanding of the structure, properties, and dynamics of this compound and its derivatives necessitates the use of a combination of spectroscopic techniques. While standard methods like NMR, IR, and UV-Vis spectroscopy provide valuable information, future research will increasingly rely on multimodal approaches that integrate several techniques to gain deeper insights. mdpi.comnih.govnih.gov
Combined Time-Resolved and Steady-State Spectroscopy: The photophysical properties of fluorenones are complex and can involve multiple excited states. researchgate.net Combining steady-state techniques (e.g., UV-Vis absorption and fluorescence) with time-resolved spectroscopy (e.g., transient absorption and time-resolved fluorescence) can elucidate the dynamics of excited-state deactivation pathways, such as intersystem crossing and charge transfer. acs.org
Cryogenic Ion Spectroscopy: The analysis of ions in the gas phase at cryogenic temperatures using techniques like cryogenic infrared spectroscopy can provide highly resolved vibrational spectra. acs.org This allows for a detailed structural characterization of 4-Hydroxy-9-fluorenyl cations and other related species, offering a benchmark for computational models. acs.org
In-Situ and Operando Spectroscopy: To understand the behavior of this compound in real-world applications, such as in sensors or during catalytic reactions, in-situ and operando spectroscopic methods are crucial. These techniques allow for the monitoring of the compound under working conditions, providing valuable information about reaction mechanisms and device performance.
The synergy of different spectroscopic methods is highlighted in the following table.
| Spectroscopic Technique | Information Gained | Potential for Multimodal Application |
| NMR Spectroscopy | Molecular structure, connectivity, and conformation in solution. nih.govmdpi.com | Combined with computational modeling to correlate structure with electronic properties. |
| Infrared (IR) Spectroscopy | Vibrational modes, functional groups, and hydrogen bonding. researchgate.netasianpubs.org | Used with cryogenic techniques for high-resolution structural analysis of ions. acs.org |
| UV-Vis and Fluorescence Spectroscopy | Electronic transitions, photophysical properties, and environmental sensitivity. researchgate.netacs.org | Integrated with time-resolved methods to study excited-state dynamics. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Coupled with liquid chromatography for metabolite identification in biodegradation studies. nih.gov |
Refined Computational Models
Computational chemistry is an indispensable tool for studying the properties and reactivity of molecules like this compound. Future research will focus on developing more accurate and predictive computational models to guide experimental work and accelerate discovery.
Advanced Quantum Chemical Calculations: High-level quantum chemical methods, such as Density Functional Theory (DFT), are already used to investigate the electronic structure, spectroscopic properties, and reaction mechanisms of fluorenone derivatives. nih.govacs.org Future efforts will involve the use of more sophisticated methods and basis sets to improve the accuracy of these calculations, particularly for predicting excited-state properties and reaction barriers. researchgate.net
Machine Learning and AI-Driven Models: The integration of machine learning and artificial intelligence with computational chemistry is a rapidly growing field. uic.edunih.govarxiv.org These approaches can be used to develop predictive models for various properties of this compound and its derivatives with significantly reduced computational cost. uic.edumit.edu This could enable high-throughput screening of virtual compound libraries for desired properties.
Multiscale Modeling: To bridge the gap between the molecular and macroscopic scales, multiscale modeling approaches are essential. These models can simulate the behavior of this compound in complex environments, such as in biological systems or materials, by combining different levels of theory.
The evolution of computational approaches is summarized below.
| Computational Approach | Key Features | Future Directions |
| Density Functional Theory (DFT) | Balances accuracy and computational cost for electronic structure calculations. nih.gov | Application of more advanced functionals for improved accuracy in excited-state and reaction modeling. researchgate.net |
| Quantum Chemical Calculations | Provides fundamental insights into molecular properties and reactivity. researchgate.netresearchgate.net | Development of methods with coupled-cluster accuracy at a lower computational expense. mit.edu |
| Molecular Docking | Predicts the binding orientation of a molecule to a target protein. researchgate.net | Integration with molecular dynamics simulations for more accurate binding affinity predictions. |
| Machine Learning | Accelerates predictions and enables high-throughput screening. uic.edunih.gov | Development of models trained on large, high-quality datasets to predict a wider range of properties. arxiv.orgmit.edu |
Interdisciplinary Research with Environmental Science
The presence of this compound as a metabolite of the environmental pollutant fluorene positions it at the crossroads of chemistry and environmental science. pjoes.com Future interdisciplinary research will be crucial for addressing environmental challenges and harnessing the potential of this compound.
Bioremediation and Biodegradation Studies: this compound is a key intermediate in the microbial degradation of fluorene. nih.govresearchgate.net Further research is needed to fully elucidate the metabolic pathways and the enzymes involved in its formation and subsequent breakdown by various microorganisms. researchgate.netpjoes.commdpi.com This knowledge can be used to develop more effective bioremediation strategies for polycyclic aromatic hydrocarbon (PAH) contaminated sites. researchgate.net
Environmental Sensors: The fluorescent properties of fluorenone derivatives make them attractive candidates for the development of chemical sensors. acs.orgnih.gov Future research could focus on designing and synthesizing novel sensors based on the this compound scaffold for the selective and sensitive detection of environmental pollutants, such as heavy metal ions or pesticides. mdpi.combohrium.com
Ecotoxicology and Environmental Fate: While its role in biodegradation is recognized, the environmental fate and potential toxicity of this compound itself require further investigation. Understanding its persistence, bioaccumulation, and potential effects on ecosystems is crucial for a comprehensive environmental risk assessment.
Sustainable Materials: The unique properties of the fluorene core have led to its incorporation into advanced materials. Research into using fluorenone derivatives, potentially including those derived from this compound, for applications such as grid-scale energy storage could contribute to the development of more sustainable technologies. pnnl.gov
The intersection of this compound research with environmental science offers numerous opportunities, as detailed in the table below.
| Research Area | Key Questions | Potential Impact |
| Bioremediation | What are the complete metabolic pathways for this compound degradation in different organisms? nih.govresearchgate.net | Development of enhanced strategies for cleaning up PAH-contaminated environments. |
| Environmental Sensing | Can this compound-based probes be developed for the real-time monitoring of specific pollutants? mdpi.comresearchgate.net | Improved environmental monitoring and protection. |
| Ecotoxicology | What are the long-term environmental effects and potential toxicity of this compound? | Informed risk assessment and environmental regulations. |
| Sustainable Technologies | Can derivatives of this compound be utilized in green technologies like flow batteries? pnnl.gov | Contribution to a more sustainable energy infrastructure. |
Q & A
Q. What are the primary health hazards associated with handling 4-Hydroxy-9-fluorenone, and what protective measures are recommended?
- Methodological Answer : According to safety data sheets (SDS), this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Recommended precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Engineering Controls : Use fume hoods for dust-generating procedures.
- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water; seek medical attention for ingestion .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in a cool, dry place (20–25°C) in airtight containers protected from light. Stability is maintained under these conditions, but decomposition products (e.g., carbon oxides) may form under extreme heat .
- Handling : Avoid dust formation; use grounded equipment to prevent static discharge. Incompatible materials include strong oxidizers .
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing the electronic properties of this compound?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Measures oxidation/reduction potentials to calculate HOMO-LUMO levels. For example, substituents like hydroxyl groups lower the HOMO-LUMO gap (HLG) by electron donation .
- UV-Vis Spectroscopy : Determines optical bandgaps. A bathochromic shift in λmax correlates with extended conjugation or electron-donating substituents .
Table 1 : Example HOMO-LUMO Data for Fluorenone Derivatives
| Substituent | HOMO (eV) | LUMO (eV) | HLG (eV) |
|---|---|---|---|
| -OH | -5.2 | -1.8 | 3.4 |
| -NO₂ | -6.0 | -2.5 | 3.5 |
| Data derived from electrochemical and optical studies . |
Q. How can microbial degradation pathways of this compound inform environmental remediation strategies?
- Methodological Answer : Staphylococcus auriculans DBF63 metabolizes this compound via oxidative pathways, producing intermediates like 1-hydroxy-9-fluorenone and 1,1a-dihydroxy-1-hydro-9-fluorenone . Key steps:
Culture Setup : Grow microbes in mineral medium with fluorene (FN) as the sole carbon source.
Metabolite Extraction : Use HPLC or GC-MS to identify degradation products.
Pathway Validation : Compare intermediates to synthetic standards.
Table 2 : Key Metabolites in FN Degradation
| Metabolite | Role in Pathway |
|---|---|
| 9-Fluorenol | Initial hydroxylation product |
| This compound | Intermediate oxidation state |
| 1,1a-Dihydroxy-1-hydro-FN | Ring-cleavage precursor |
Q. What computational approaches are used to predict the reactivity and stability of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Models substituent effects on electronic structure. For example, electron-donating groups (e.g., -OH) raise HOMO energy, increasing reactivity in electrophilic substitutions .
- Molecular Dynamics (MD) : Simulates solvent interactions to predict solubility and aggregation behavior.
Q. How do substituents on the fluorenone core influence the photophysical properties of this compound?
- Methodological Answer : Substituents alter the n→π* transition of the carbonyl group:
- Electron-Donating Groups (-OH) : Reduce HLG by destabilizing the LUMO.
- Electron-Withdrawing Groups (-NO₂) : Increase HLG by stabilizing the LUMO .
Experimental Design : Synthesize derivatives, measure UV-Vis/fluorescence spectra, and correlate with DFT calculations.
Data Contradiction and Validation
Q. What strategies can resolve contradictions in reported data on the physical properties of this compound?
- Methodological Answer :
- Multi-Source Validation : Cross-reference data from peer-reviewed journals, NIST Chemistry WebBook , and experimental replication.
- Uncertainty Analysis : Quantify measurement errors (e.g., ±0.1°C in melting point determinations).
- Case Example : Conflicting solubility data may arise from crystallinity differences; use XRD to assess polymorphic forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
